molecular formula C22H22N6O3S B6532267 2-methoxy-5-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-81-7

2-methoxy-5-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532267
CAS No.: 1019098-81-7
M. Wt: 450.5 g/mol
InChI Key: GNDHFALYDJCTHT-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine-pyrazole hybrid scaffold. This compound is synthesized via conventional methods, including condensation reactions, followed by purification and structural confirmation using spectroscopic techniques such as FTIR, $^1$H and $^{13}$C NMR, and ESI-MS . Its structure integrates a methoxy group at the 2-position and a methyl group at the 5-position of the benzene sulfonamide core, coupled with a pyridazine linker bearing a 3-methylpyrazole substituent. These functional groups are critical for modulating physicochemical properties and biological interactions, particularly in targeting diuretic or enzyme-related pathways, as suggested by in silico studies .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-4-9-19(31-3)20(14-15)32(29,30)27-18-7-5-17(6-8-18)23-21-10-11-22(25-24-21)28-13-12-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHFALYDJCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity : The target compound shares a diuretic prediction with other pyrazole-containing sulfonamides, as seen in . The pyridazine-pyrazole moiety may enhance binding to diuretic targets compared to carbazole or oxadiazocin derivatives .

Molecular Weight and Solubility : Chlorine substituents (e.g., in 881939-77-1) increase molecular weight and may reduce solubility, whereas methoxy groups (common in the target compound and others) improve membrane permeability .

In Silico and Experimental Data

  • Target Compound : Oral bioavailability radar charts (as in , Fig. 5) suggest moderate absorption and metabolic stability due to balanced lipophilicity from the methyl and methoxy groups .
  • Comparative Binding Affinity : Molecular docking studies indicate that the pyridazine-pyrazole scaffold in the target compound shows stronger interactions with carbonic anhydrase isoforms (a diuretic target) than carbazole-based analogs .

Methodological Considerations

Structural characterization of the target compound and its analogs relies on crystallographic tools such as SHELXL for refinement and ORTEP-III for graphical representation, ensuring accurate 3D modeling . These programs are critical for validating substituent orientations and intermolecular interactions.

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